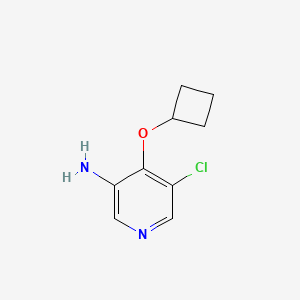![molecular formula C14H18BrClN2O B13250259 1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride](/img/structure/B13250259.png)
1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride is a complex organic compound that features a cyclopropyl group attached to a bromophenyl moiety, which is further linked to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride typically involves multiple steps. One common method includes the formation of the cyclopropyl group through a cyclopropanation reaction, followed by the introduction of the bromophenyl group via a Suzuki-Miyaura coupling reaction. The final step involves the attachment of the piperazine ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
化学反応の分析
Types of Reactions: 1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the target molecule, leading to conformational changes that affect its activity. Additionally, the bromophenyl group can participate in π-π interactions with aromatic residues in the target protein, further modulating its function.
類似化合物との比較
- 1-(3-Bromophenyl)cyclopropanecarbonitrile
- 1-(Cyclopropylcarbonyl)piperazine
Comparison: 1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride is unique due to the presence of both the cyclopropyl and piperazine moieties, which confer distinct chemical and biological properties. Compared to 1-(3-Bromophenyl)cyclopropanecarbonitrile, it has an additional piperazine ring, which can enhance its solubility and bioavailability. In contrast to 1-(Cyclopropylcarbonyl)piperazine, the presence of the bromophenyl group can increase its reactivity and potential for forming π-π interactions.
特性
分子式 |
C14H18BrClN2O |
|---|---|
分子量 |
345.66 g/mol |
IUPAC名 |
[2-(3-bromophenyl)cyclopropyl]-piperazin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C14H17BrN2O.ClH/c15-11-3-1-2-10(8-11)12-9-13(12)14(18)17-6-4-16-5-7-17;/h1-3,8,12-13,16H,4-7,9H2;1H |
InChIキー |
GLZJTCFDVJBQKU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C2CC2C3=CC(=CC=C3)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


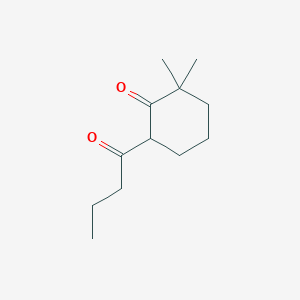
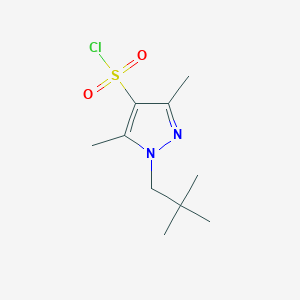
![4-[(Benzylsulfanyl)methyl]piperidine](/img/structure/B13250195.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13250197.png)
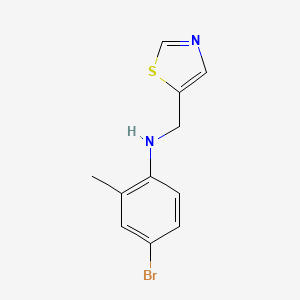
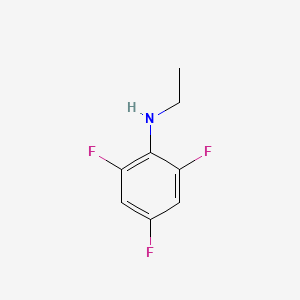
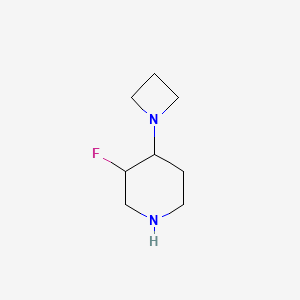
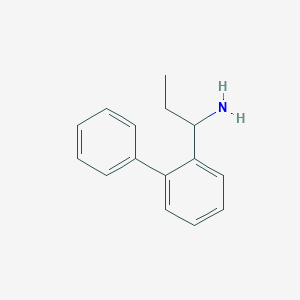


![4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine](/img/structure/B13250230.png)

